molecular formula C22H23N3O4 B1598270 L-seryl-L-tyrosine 2-naphthylamide CAS No. 24008-82-0

L-seryl-L-tyrosine 2-naphthylamide

Cat. No.: B1598270
CAS No.: 24008-82-0
M. Wt: 393.4 g/mol
InChI Key: MAQKGNBGUVFWNR-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

The compound is involved in the enzymatic activity of cathepsin C, which is part of the larger proteolytic system in the cell. This system is responsible for the breakdown of proteins into their constituent amino acids, which can then be used in various biochemical pathways .

Result of Action

The action of L-seryl-L-tyrosine 2-naphthylamide on cathepsin C could potentially influence the activity of this enzyme, affecting the breakdown of proteins and the activation of serine proteases. This could have downstream effects on immune and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-seryl-L-tyrosine 2-naphthylamide involves the condensation of L-seryl-L-tyrosine with 2-naphthylamine. The reaction typically requires the activation of the carboxy group of L-seryl-L-tyrosine, which can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

L-seryl-L-tyrosine 2-naphthylamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The aromatic ring of the naphthyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the naphthyl group.

Scientific Research Applications

L-seryl-L-tyrosine 2-naphthylamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-seryl-L-tyrosine 2-naphthylamide is unique due to its dual amino acid composition, which allows it to interact with specific enzymes like dipeptidyl aminopeptidase I.

Properties

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c23-19(13-26)21(28)25-20(11-14-5-9-18(27)10-6-14)22(29)24-17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12,19-20,26-27H,11,13,23H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQKGNBGUVFWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394503
Record name 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24008-82-0
Record name 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ser-Tyr β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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